molecular formula C10H12ClF2N B1417972 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride CAS No. 1197234-09-5

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Cat. No. B1417972
M. Wt: 219.66 g/mol
InChI Key: PXMDJKBIGCGCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride (DFPH) is a synthetic compound that has been used in various scientific research applications and has been studied for its biochemical and physiological effects. DFPH is a white crystalline powder that is soluble in water and ethanol. It has a melting point of about 150°C and a boiling point of about 210°C. DFPH has been used in numerous scientific research applications, including in vitro and in vivo studies.

Scientific Research Applications

Potential in Cancer Treatment

  • Cell Viability and Apoptosis in Hepatocellular Carcinoma : A derivative of pyrrolidine-2-carboxamide, related to 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, was found to inhibit cell viability and induce apoptosis in HepG2 cancer cells, suggesting potential for hepatocellular carcinoma treatment (Ramezani et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis Techniques : Various studies have explored methods for synthesizing compounds related to 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, such as the Suzuki cross-coupling reaction (Ding Yuqiang, 2011).
  • Structural Analysis : Investigations into the molecular structures of compounds similar to 2-(3,4-Difluorophenyl)pyrrolidine hydrochloride have been conducted, focusing on aspects like hydrogen-bond interactions (Bauer & Strohmann, 2017).

Biological Effects and Applications

  • Anti-Inflammatory Activities : Research into pyrrolidine derivatives has shown potential anti-inflammatory and analgesic properties, making them candidates for medicinal drugs (Ikuta et al., 1987).
  • Pharmacokinetics and Metabolism : The metabolism, excretion, and pharmacokinetics of related difluoropyrrolidine compounds have been examined, providing insight into their potential therapeutic applications (Sharma et al., 2012).

Optical and Magnetic Properties

  • Photoluminescence and Magnetism : Some lanthanide clusters containing pyrrolidine rings display dual physical properties, such as photoluminescence and single-molecule magnetism behavior (Alexandropoulos et al., 2011).

properties

IUPAC Name

2-(3,4-difluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMDJKBIGCGCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

CAS RN

1197234-09-5
Record name 2-(3,4-difluorophenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 3
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 4
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 5
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 6
2-(3,4-Difluorophenyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.